molecular formula C9H9NO B3180220 4-Amino-1H-inden-2(3H)-one CAS No. 1366737-66-7

4-Amino-1H-inden-2(3H)-one

Cat. No.: B3180220
CAS No.: 1366737-66-7
M. Wt: 147.17 g/mol
InChI Key: BXTKQBGDUGRKGS-UHFFFAOYSA-N
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Description

4-Amino-1H-inden-2(3H)-one is an organic compound that belongs to the indene family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1H-inden-2(3H)-one typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of aniline derivatives with cyclopentadiene in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1H-inden-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Nitro-indenone or nitroso-indenone derivatives.

    Reduction: Indenol derivatives.

    Substitution: Alkylated or acylated indenone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Amino-1H-inden-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Indene: The parent compound of the indene family.

    1H-Inden-2(3H)-one: A closely related compound without the amino group.

    4-Nitro-1H-inden-2(3H)-one: An oxidized derivative.

Uniqueness

4-Amino-1H-inden-2(3H)-one is unique due to the presence of both an amino group and a carbonyl group, which confer distinct chemical reactivity and potential biological activity. This combination allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

4-amino-1,3-dihydroinden-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3H,4-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTKQBGDUGRKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC2=C1C=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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